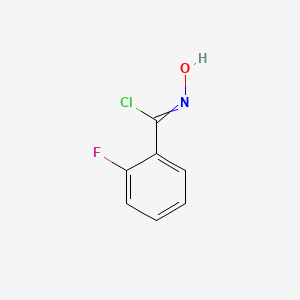

2-fluoro-N-hydroxybenzenecarboximidoyl chloride

Description

Its molecular formula is C₇H₅ClFNO, with a molecular weight of ~173.57 g/mol (based on its 4-fluoro isomer) . This compound belongs to the class of substituted benzimidoyl chlorides, which are pivotal intermediates in organic synthesis for constructing heterocycles, agrochemicals, and pharmaceuticals. Its reactivity stems from the electron-withdrawing fluorine substituent and the electrophilic chlorinated imidoyl moiety, enabling nucleophilic substitutions and cycloadditions.

Properties

IUPAC Name |

2-fluoro-N-hydroxybenzenecarboximidoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO/c8-7(10-11)5-3-1-2-4-6(5)9/h1-4,11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYFCDAXBGQWNIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=NO)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-hydroxybenzenecarboximidoyl chloride typically involves the reaction of 2-fluorobenzonitrile with hydroxylamine hydrochloride in the presence of a base, followed by chlorination. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-hydroxybenzenecarboximidoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzenes, while oxidation reactions can produce carboxylic acids .

Scientific Research Applications

2-fluoro-N-hydroxybenzenecarboximidoyl chloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-fluoro-N-hydroxybenzenecarboximidoyl chloride involves its ability to interact with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. These interactions can affect cellular pathways and processes, making the compound useful in research applications .

Comparison with Similar Compounds

Key Compounds for Comparison

Structural and Electronic Differences

- Fluorine vs. Chlorine Substituents: The 2-fluoro derivative exhibits weaker electron-withdrawing effects compared to the 2-chloro analog (due to lower electronegativity of F vs. However, fluorine’s smaller atomic radius minimizes steric hindrance . The 4-fluoro isomer (para-substituted) shows distinct electronic effects, as para-substitution allows for resonance stabilization of the imidoyl chloride group, enhancing its stability compared to the ortho-substituted analogs .

- Trifluoromethyl Group Impact: The 2-(trifluoromethyl) derivative (C₈H₅ClF₃NO) demonstrates significantly stronger electron-withdrawing effects and hydrophobicity, making it suitable for applications requiring resistance to hydrolysis (e.g., fluorinated coatings) .

Reactivity and Stability

- Hydrolytic Stability :

- Synthetic Utility :

Critical Notes

- The absence of explicit data for 2-fluoro-N-hydroxybenzenecarboximidoyl chloride in the provided evidence necessitates extrapolation from structural analogs. Direct experimental studies are recommended for precise comparisons.

- Substituent position (ortho vs. para) profoundly impacts electronic and steric properties, dictating synthetic pathways and application suitability.

Biological Activity

2-Fluoro-N-hydroxybenzenecarboximidoyl chloride is a chemical compound with the molecular formula CHClFNO and a molecular weight of 173.57 g/mol. It is classified as a carboxylic acid derivative and is primarily utilized in research settings due to its unique chemical properties. This compound exhibits potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The structure of this compound features a fluorine atom and a hydroxylamine functional group, which contribute to its reactivity. The presence of the chlorine atom enhances its electrophilic character, making it suitable for various chemical reactions.

Synthesis

The synthesis of this compound typically involves the reaction of 2-fluorobenzonitrile with hydroxylamine hydrochloride in the presence of a base, followed by chlorination. Reaction conditions must be carefully controlled to ensure high yields and purity.

The biological activity of this compound is attributed to its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to modifications in the structure and function of these biomolecules, thereby affecting various cellular pathways.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have demonstrated that related compounds can inhibit bacterial growth, suggesting potential applications in treating infections.

Antiplasmodial Activity

A notable study investigated the antiplasmodial activity of related compounds, highlighting that structural modifications significantly influence their potency against Plasmodium falciparum, the causative agent of malaria. The findings suggest that this compound could share similar antimalarial properties due to its structural analogs .

Table: Structure-Activity Relationship (SAR) Insights

| Compound Name | IC50 (µM) | Selectivity Index | Key Features |

|---|---|---|---|

| 4-Fluoro-N-hydroxybenzenecarboximidoyl chloride | 0.034 | 1526 | High potency against P. falciparum |

| This compound | TBD | TBD | Potential for further exploration |

Study on Enzyme Inhibition

In a study focusing on enzyme inhibition, compounds with hydroxamic acid moieties showed significant inhibition of metalloenzymes, which are critical in various biological processes. This suggests that this compound may also exhibit similar inhibitory effects, warranting further investigation into its potential as a therapeutic agent.

Research on Anticancer Properties

Another area of research has explored the anticancer properties of related compounds. The ability to modify nucleophilic sites on cancer-related proteins can lead to apoptosis in cancer cells. Preliminary data indicate that compounds similar to this compound may serve as leads in anticancer drug development .

Q & A

Q. What statistical methods are appropriate for analyzing dose-response data with high variability?

- Analysis Framework :

- Use nonlinear regression (e.g., GraphPad Prism) with outlier detection (ROUT method, Q=1%).

- Apply hierarchical Bayesian modeling to account for inter-experiment variability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.